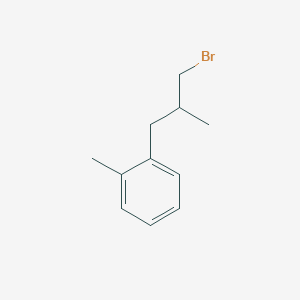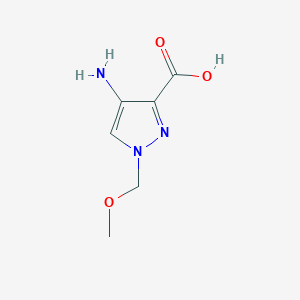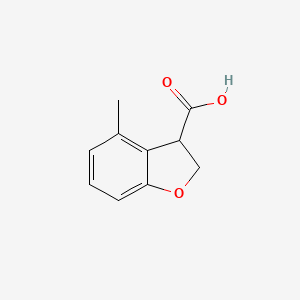
Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate: is an organic compound with the molecular formula C10H6BrFO2 It is a derivative of propiolic acid, featuring a bromo and fluoro substituent on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate typically involves the esterification of 4-bromo-2-fluorophenylacetylene with methanol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes, depending on the reaction conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of palladium or copper catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon or other suitable hydrogenation catalysts.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study the effects of halogenated phenyl derivatives on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for various industrial processes .
Wirkmechanismus
The mechanism of action of Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the bromo and fluoro substituents enhances its binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate
- Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate
- Methyl 3-(4-bromo-2-chlorophenyl)prop-2-ynoate
Comparison: Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate is unique due to the specific positioning of the bromo and fluoro substituents on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of both bromo and fluoro groups can enhance the compound’s reactivity and binding affinity in biological systems .
Eigenschaften
Molekularformel |
C10H6BrFO2 |
|---|---|
Molekulargewicht |
257.06 g/mol |
IUPAC-Name |
methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H6BrFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6H,1H3 |
InChI-Schlüssel |
ATUQUWVQVIIVLT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C#CC1=C(C=C(C=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



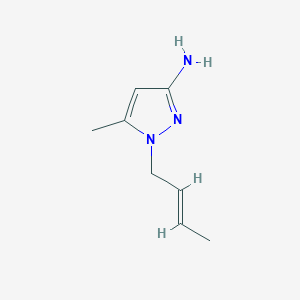
![1-Thia-4-azaspiro[4.4]nonane](/img/structure/B13178735.png)
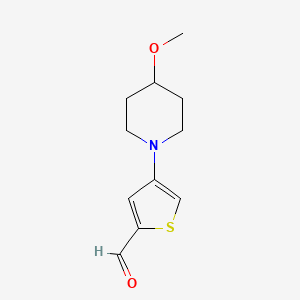

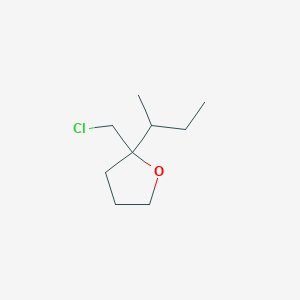
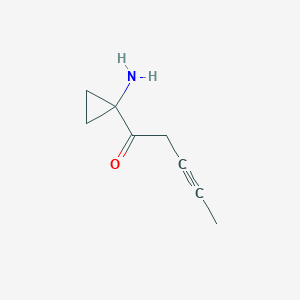
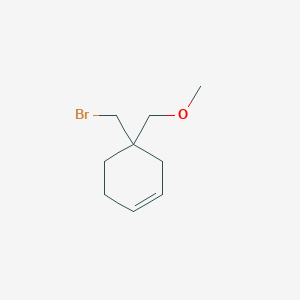
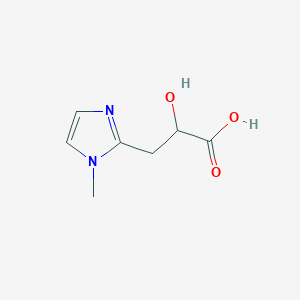
![2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13178754.png)
![5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13178761.png)
